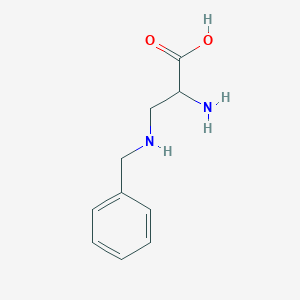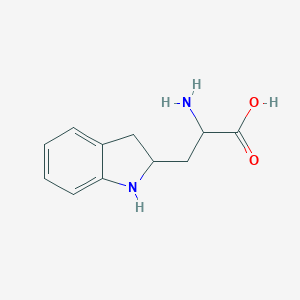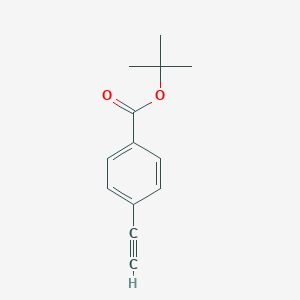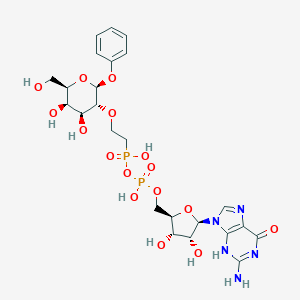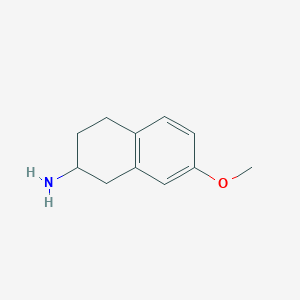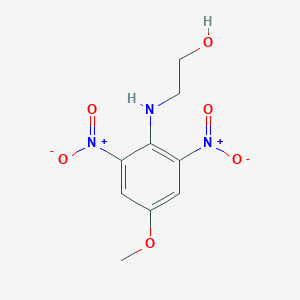
2-Ethoxy-2-hexyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-hexyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research. It is a cyclic acetal that is often used as a solvent in various chemical reactions. Its unique chemical properties make it an ideal candidate for use in a wide range of applications, including in the pharmaceutical, chemical, and biotechnology industries.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-hexyl-1,3-dioxolane is not well understood. However, it is believed to act as a polar aprotic solvent, which allows it to solubilize a wide range of polar and nonpolar compounds. Its unique chemical properties also make it an ideal candidate for use in various chemical reactions, including acid-catalyzed reactions, nucleophilic substitution reactions, and other organic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethoxy-2-hexyl-1,3-dioxolane are not well studied. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also biodegradable, which makes it an environmentally friendly alternative to other solvents.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Ethoxy-2-hexyl-1,3-dioxolane in lab experiments include its unique chemical properties, which make it an ideal solvent for a wide range of applications. It is also relatively non-toxic and biodegradable, which makes it an environmentally friendly alternative to other solvents. However, its limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the use of 2-Ethoxy-2-hexyl-1,3-dioxolane in scientific research. These include its use as a solvent for the synthesis of new pharmaceuticals and other specialty chemicals. It may also be used as a solvent for the extraction and purification of proteins and other biomolecules. Additionally, it may be used as a reagent in various chemical reactions, including acid-catalyzed reactions, nucleophilic substitution reactions, and other organic reactions. Further research is needed to fully understand the potential applications of 2-Ethoxy-2-hexyl-1,3-dioxolane in scientific research.
Synthesis Methods
The synthesis of 2-Ethoxy-2-hexyl-1,3-dioxolane involves the reaction of ethyl vinyl ether with hexanal in the presence of a strong acid catalyst. The reaction proceeds via an acid-catalyzed cyclization to form the cyclic acetal. The resulting product is then purified by distillation or column chromatography.
Scientific Research Applications
2-Ethoxy-2-hexyl-1,3-dioxolane is widely used in scientific research as a solvent for various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a solvent for various biological applications, including the extraction and purification of proteins and other biomolecules.
properties
CAS RN |
120159-12-8 |
|---|---|
Product Name |
2-Ethoxy-2-hexyl-1,3-dioxolane |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-ethoxy-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-8-11(12-4-2)13-9-10-14-11/h3-10H2,1-2H3 |
InChI Key |
QNAGPSSBKHQJSD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1(OCCO1)OCC |
Canonical SMILES |
CCCCCCC1(OCCO1)OCC |
synonyms |
1,3-Dioxolane,2-ethoxy-2-hexyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



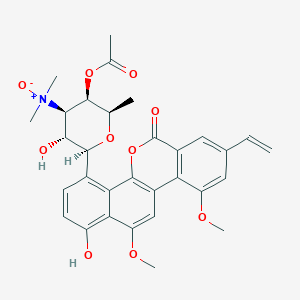

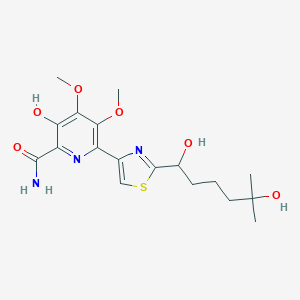
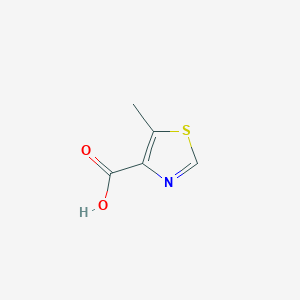


![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
